3-Amino-1,1,1-trifluoropropane-2-thiol

Description

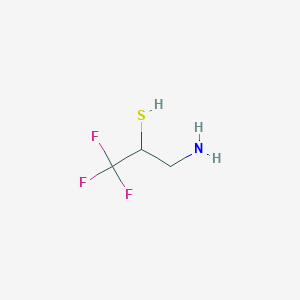

3-Amino-1,1,1-trifluoropropane-2-thiol (CAS: Not provided in evidence) is a fluorinated organosulfur compound characterized by a trifluoromethyl (-CF₃) group, an amino (-NH₂) group, and a thiol (-SH) moiety.

Properties

Molecular Formula |

C3H6F3NS |

|---|---|

Molecular Weight |

145.15 g/mol |

IUPAC Name |

3-amino-1,1,1-trifluoropropane-2-thiol |

InChI |

InChI=1S/C3H6F3NS/c4-3(5,6)2(8)1-7/h2,8H,1,7H2 |

InChI Key |

VEMMUDPIQMPJIC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)F)S)N |

Origin of Product |

United States |

Mechanism of Action

The mechanism by which 3-Amino-1,1,1-trifluoropropane-2-thiol exerts its effects is primarily through its thiol group, which can form covalent bonds with various molecular targets. This interaction can inhibit enzyme activity, modify protein function, or alter cellular pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and targets.

Comparison with Similar Compounds

Structural Analogs: Thiol vs. Alcohol Derivatives

The most direct comparison is with 3-amino-1,1,1-trifluoropropan-2-ol (CAS: 160706-71-8), which replaces the thiol group with a hydroxyl (-OH) group . Key differences include:

- Acidity : Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), enhancing nucleophilic reactivity and metal-binding capacity.

- Biological Interactions : Thiols participate in disulfide bonds and enzyme inhibition, whereas alcohols are common in hydrogen-bonding interactions.

- Stability : The -SH group is prone to oxidation, unlike the -OH group, which may limit shelf-life in certain formulations.

Table 1: Functional Group Comparison

Fluorinated Amino-Thiols vs. Non-Fluorinated Analogs

The trifluoromethyl group significantly alters physicochemical properties:

- Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism, extending half-life in vivo.

For example, 2-Amino-6-fluorobenzothiazole (CAS: 348-40-3) shares a fluorinated aromatic backbone but lacks the thiol group. Its melting point (183–184°C) and synthetic applications in heterocyclic chemistry highlight the role of fluorine in stabilizing crystalline structures .

Comparison with Other Fluorinated Amines

Compounds like 3-Amino-5-fluoropyridine (CAS: 210169-05-4) demonstrate fluorine’s impact on electronic properties. The pyridine ring’s electron-withdrawing effect, combined with fluorine, enhances electrophilicity at the amino group, facilitating condensation reactions . In contrast, this compound’s aliphatic backbone may favor nucleophilic substitution or metal chelation.

Biological Activity

3-Amino-1,1,1-trifluoropropane-2-thiol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a thiol group attached to a trifluorinated propane backbone. This structure imparts distinct chemical properties that may influence its biological interactions.

Structural Formula

Antimicrobial Properties

Research indicates that 3-amino derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that compounds with thiol groups can disrupt bacterial cell membranes and inhibit growth. In vitro assays demonstrated that this compound could effectively inhibit both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed its potential as an anticancer agent. The compound has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed a dose-dependent inhibition of cell proliferation, suggesting that it may induce apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 12 | Cell cycle arrest in G2/M phase |

| HepG2 | 18 | Inhibition of tubulin polymerization |

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that trigger apoptosis.

- Enzyme Inhibition : It has been suggested that the thiol group can interact with key enzymes involved in cellular metabolism and proliferation.

- Microtubule Disruption : Similar to other thiol-containing compounds, it may interfere with microtubule dynamics, which is critical for cell division.

Study on Antimicrobial Efficacy

In a study published in the Journal of Organic Chemistry, researchers evaluated the antimicrobial efficacy of various thiol compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited comparable efficacy to established antimicrobial agents.

Study on Cancer Cell Lines

A study conducted by Delpe-Acharige et al. assessed the effects of several amino-thiol compounds on cancer cell lines. The findings revealed that this compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.